molecular formula C13H18N2O2 B13928961 4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine

4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine

Cat. No.: B13928961
M. Wt: 234.29 g/mol
InChI Key: JWQWCPOCEHOBNR-UHFFFAOYSA-N
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Description

4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine is a chemical compound with the molecular formula C12H16N2O2. This compound is characterized by its benzamidine core, which is substituted with allyloxy, ethyl, hydroxy, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine typically involves multi-step organic reactions. One common method includes the alkylation of a benzamidine derivative with allyl bromide under basic conditions, followed by hydrolysis and subsequent functional group modifications to introduce the ethyl, hydroxy, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles replace the allyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to its benzamidine core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine involves its interaction with specific molecular targets, such as enzymes. The benzamidine core can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4-hydroxy-5-methylbenzonitrile: Similar in structure but lacks the allyloxy and benzamidine functionalities.

    4-(Allyloxy)-3-ethyl-2-methyl-5-propylbenzoic acid: Contains similar substituents but differs in the core structure.

Uniqueness

4-Allyloxy-3-ethyl-N-hydroxy-5-methyl-benzamidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzamidine core is particularly important for its role as an enzyme inhibitor, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-ethyl-N'-hydroxy-5-methyl-4-prop-2-enoxybenzenecarboximidamide

InChI

InChI=1S/C13H18N2O2/c1-4-6-17-12-9(3)7-11(13(14)15-16)8-10(12)5-2/h4,7-8,16H,1,5-6H2,2-3H3,(H2,14,15)

InChI Key

JWQWCPOCEHOBNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=NO)N)C)OCC=C

Origin of Product

United States

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